2'-Ethyl-salicylanilide falls under the classification of salicylanilides, which are characterized by the presence of both a salicylic acid moiety and an aniline moiety. This compound can be synthesized from its precursors, typically involving reactions between salicylic acid derivatives and aniline derivatives. Its structural formula can be represented as .
The synthesis of 2'-Ethyl-salicylanilide can be achieved through several methods, often involving the reaction between ethyl-substituted salicylic acid and aniline. A common synthetic route includes:
The general procedure involves heating a mixture of ethyl salicylate and aniline in the presence of a catalyst, allowing for the formation of 2'-Ethyl-salicylanilide through nucleophilic attack of the amine on the carbonyl carbon of the ester.
The molecular structure of 2'-Ethyl-salicylanilide consists of a benzene ring connected to a phenolic hydroxyl group and an ethyl group. The structural formula can be depicted as follows:
2'-Ethyl-salicylanilide can participate in various chemical reactions, including:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure successful conversion and product isolation.
The mechanism by which 2'-Ethyl-salicylanilide exerts its biological effects often involves interactions with specific biological targets, such as enzymes or receptors. For example, it may inhibit certain enzymes involved in inflammatory processes.
Studies have indicated that salicylanilides can exhibit antimicrobial properties, potentially through mechanisms that disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
2'-Ethyl-salicylanilide has potential applications in various fields:
Salicylanilides emerged from early 20th-century antiseptic research, originating from phenol-derived disinfectants. The discovery that biphenolic compounds like bithionol and hexachlorophene exhibited anthelmintic activity redirected their application toward parasitic infections. This culminated in the 1955 development of niclosamide (2',5-dichloro-4'-nitrosalicylanilide), which became a first-line taeniacide due to its uncoupling of oxidative phosphorylation in parasites [5]. The salicylanilide scaffold’s versatility was subsequently exploited through systematic substitutions, yielding derivatives with expanded bioactivities. By the 2010s, research focused on ester prodrugs to improve solubility and bioavailability, particularly for antimicrobial applications against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and isoniazid-resistant mycobacteria [1]. The pharmacophore’s evolution reflects a transition from antiparasitic agents to privileged scaffolds in anticancer and anti-inflammatory drug discovery, enabled by structure-activity relationship (SAR) studies that defined critical substituents.
Table 1: Key Milestones in Salicylanilide Development
Time Period | Key Advancement | Representative Agents | Primary Application |
---|---|---|---|
1940s–1950s | Biphenolic antiseptics | Bithionol, Hexachlorophene | Disinfectants/Antiparasitics |
1955 | Niclosamide synthesis | Niclosamide | Tapeworm infections |
1960s–2000s | Halogenated derivatives | Rafoxanide, Closantel | Veterinary anthelmintics |
2010s–Present | Ester prodrugs & targeted modifications | Salicylanilide carbamates, 2'-Ethyl variants | Antimicrobial/Oncology/Immunomodulation |
The introduction of a 2'-ethyl group on the anilide ring represents a strategic modification to optimize steric, electronic, and conformational properties. Unlike bulky halogen substituents (e.g., chlorine in niclosamide), the ethyl group enhances lipophilicity without significantly increasing molecular weight, facilitating membrane penetration. This substitution disrupts crystallinity more effectively than halogens, improving solubility—a historical limitation of salicylanilides [1] [6]. Electronically, the alkyl group exerts moderate electron-donating effects (+I effect), which subtly elevates the electron density of the anilide nitrogen. This alters hydrogen-bonding capacity and may influence interactions with biological targets like kinase ATP-binding pockets or transcription factor domains [4] [6].
Conformationally, the ethyl group prevents coplanarity between the anilide and salicyloyl rings due to steric hindrance. This non-planar orientation is critical for bioactivity, as demonstrated by SAR studies: Planar analogues (e.g., unsubstituted salicylanilide) show reduced antimicrobial and anticancer effects compared to twisted conformations induced by ortho-alkyl groups [6]. The 2'-ethyl derivative specifically balances steric bulk to avoid detrimental hydrophobicity while maintaining optimal target engagement, as validated in in vitro models of inflammation and oncology [2] [4].
Table 2: Impact of Anilide Ring Substituents on Salicylanilide Properties
Substituent (2' Position) | Lipophilicity (Log P) | Solubility (µg/mL) | Conformational Effect | Bioactivity Trend |
---|---|---|---|---|
Hydrogen | 3.8 | ≤5 | Planar | Low |
Chlorine | 4.9 | ≤10 | Moderately twisted | High (antimicrobial) |
Nitro | 4.2 | ≤5 | Planar | Moderate |
Ethyl | 4.5 | 20–50 | Markedly twisted | High (broad-spectrum) |
Antimicrobial Applications
2'-Ethyl-salicylanilide derivatives demonstrate potent activity against Gram-positive bacteria and mycobacteria. Their mechanism involves dual inhibition: uncoupling oxidative phosphorylation and blocking the type III secretion system (T3SS), a virulence pathway in pathogens like Salmonella and Pseudomonas [1]. Ester prodrugs, such as 2'-ethyl-salicylanilide carbamates, exhibit enhanced cellular uptake and hydrolysis to active metabolites in macrophages, making them candidates for intracellular infections like tuberculosis. Recent studies highlight efficacy against multidrug-resistant tuberculosis (MDR-TB) at MIC values ≤1 µg/mL, outperforming first-line agents like isoniazid [1].
Anti-Inflammatory and Immunomodulatory Actions
Ethyl-substituted derivatives like ethyl salicylate 2-O-β-D-glucoside (ESG) show significant immunomodulation by suppressing NF-κB signaling. In RAW264.7 macrophages, ESG (50 µM) reduced LPS-induced TNF-α and IL-1β secretion by >70% and inhibited iNOS/COX-2 expression, curtailing nitric oxide (NO) and prostaglandin E2 (PGE2) production [2]. The ethyl group’s role in stabilizing the active conformation allows precise interference with IκBα phosphorylation and p65 nuclear translocation, positioning these derivatives as templates for cytokine-driven disorders like rheumatoid arthritis.
Oncology and Autophagy Modulation
In glioblastoma (U87) models, 2'-ethyl analogues induce autophagic cell death via LC3-II conversion and Beclin-1 upregulation, distinct from apoptosis [3] [4]. They concurrently inhibit oncogenic pathways:
Ophthalmology
While not yet applied clinically for ocular conditions, the ethyl variant’s solubility and anti-inflammatory properties align with emerging RASP (reactive aldehyde species) modulators like reproxalap. Its ability to quench aldehydes involved in dry eye pathogenesis suggests potential for formulations targeting allergic conjunctivitis [7].
Table 3: Key Signaling Pathways Modulated by 2'-Ethyl-Salicylanilide Derivatives in Oncology
Pathway | Molecular Target | Biological Effect | Cancer Model |
---|---|---|---|
Wnt/β-catenin | CTNNB1 degradation | Inhibits stemness & proliferation | Glioblastoma, Colorectal cancer |
mTORC1 | Raptor-mTOR binding | Activates autophagy | Pancreatic adenocarcinoma |
STAT3 | SH2 domain occupancy | Suppresses IL-6–mediated survival | Multiple myeloma, DLBCL |
NF-κB | IKKβ kinase | Reduces PD-L1 expression | NSCLC, Breast cancer |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8